

Verosudil cell culture treatment concentration

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Compound Focus: Verosudil Hydrochloride

CAS No.: 1414854-44-6

Cat. No.: S546704

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Verosudil Biochemical Profile and Usage

Verosudil is a highly potent and **dual-specificity inhibitor** of Rho-associated coiled-coil protein kinase (ROCK) isoforms ROCK1 and ROCK2 [1] [2]. It acts by competitively binding to the ATP kinase domain of ROCK, disrupting downstream signaling that regulates actin cytoskeleton organization, cell adhesion, and contraction [3] [4].

The table below summarizes its key biochemical properties and recommended preparation methods for cell culture applications.

Property	Detail
Molecular Weight	327.40 g/mol [1] [2]
CAS Registry No.	1414854-42-4 [1] [5] [2]
Primary Target	ROCK1 & ROCK2 (Ki = 2 nM for both) [1] [2]
Secondary Targets	PKA (Ki=69 nM), MRCKA (Ki=28 nM) [1] [2]
Recommended Solvent	DMSO [1] [2]
Typical Stock Concentration	10-50 mM in DMSO [1]

Property	Detail
Storage	-20°C to -80°C; protect from light [1] [2]

Cell Culture Treatment Guidelines

Effective Concentration Ranges

Reported effective concentrations of Verosudil vary based on cell type and treatment duration. The table below summarizes experimental data from literature.

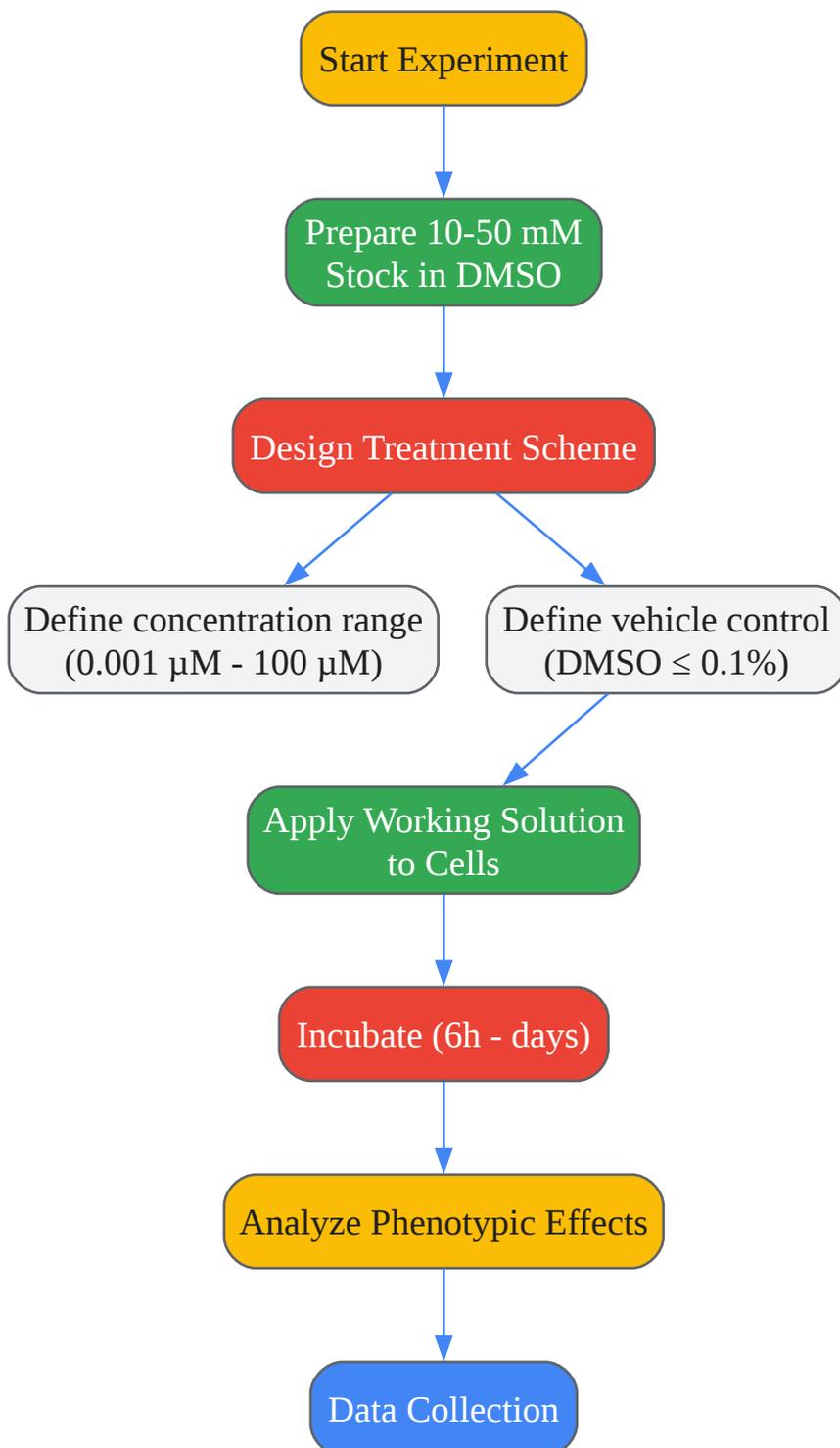
Cell Type	Experimental Context	Effective Concentration Range	Key Findings	Citation
Porcine Trabecular Meshwork (PTM)	Actin stress fiber reduction (6-hour treatment)	0.001 - 100 μ M	Dose-dependent reduction in actin stress fiber length (IC ₅₀ : 924 nM) [1]	
Immortalized Human Trabecular Meshwork (HTM)	Focal adhesion reduction (6-hour treatment)	0.001 - 100 μ M	Reduction in number of focal adhesions (IC ₅₀ : 818 nM) [1]	
Primary Human Corneal Endothelial Cells (CECs)	Cellular adherence & proliferation	~100 nM - 30 μ M	Improved cellular adherence and proliferation rates [3]	

Preparation and Treatment Protocol

- Stock Solution Reconstitution:** Dissolve Verosudil powder in high-purity, anhydrous DMSO to prepare a 10-50 mM concentrated stock solution [1].
- Working Solution Preparation:** Dilute stock solution into pre-warmed cell culture medium immediately before use. Gently vortex or pipette mix after dilution.

- **Vehicle Control:** Include a vehicle control group treated with the same final concentration of DMSO (typically $\leq 0.1\%$) as experimental groups.
- **Treatment Duration:** Literature reports treatments from 6 hours to several days [1] [3]. Optimal duration depends on your specific experimental endpoint.

The experimental workflow for treating cells with Verosudil involves several key stages:



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Experimental Design Considerations

- **Cell Type Verification:** Confirm ROCK1/ROCK2 expression in your specific cell model, as effects are cell-type dependent [3] [4].
- **Phenotypic Endpoints:** Common readouts include **actin cytoskeleton organization** (phalloidin staining), **focal adhesion dynamics** (immunofluorescence), and **cell proliferation/migration** assays [1] [3].
- **Mechanistic Studies:** For comprehensive pathway analysis, consider combining Verosudil with other signaling modulators.

Critical Notes for Researchers

- **For Research Use Only:** Verosudil is for experimental use and not approved for human consumption [1] [2].
- **DMSO Sensitivity:** Test your cell line's sensitivity to DMSO to determine appropriate vehicle concentration.
- **Dose-Response Validation:** Conduct a pilot dose-response experiment to establish optimal effective concentration for your specific model.
- **Solution Stability:** Prepare fresh working solutions from stable stock for each experiment to ensure activity.

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References

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